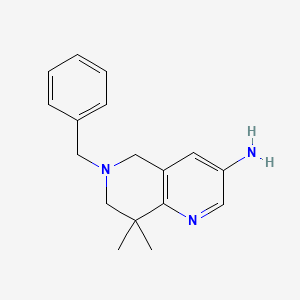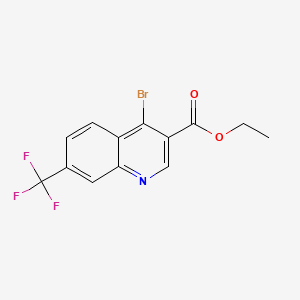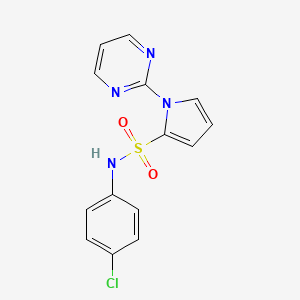
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase (JAK) enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways, which are important for immune cell function and inflammation. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.
作用机制
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide inhibits JAK enzymes by binding to the ATP-binding site of the kinase domain, preventing ATP from binding and inhibiting downstream signaling pathways. JAKs are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-15, and interferons. By inhibiting JAKs, N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide can reduce the production of these cytokines and suppress immune cell activation.
生化和生理效应
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-6. In vivo studies have shown that N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide can reduce inflammation and disease symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. The compound has also been shown to have immunosuppressive effects, reducing the activation and proliferation of T cells and B cells.
实验室实验的优点和局限性
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide has several advantages for use in lab experiments. The compound is relatively stable and can be synthesized in large quantities with high purity. It has been extensively characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. However, N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide also has some limitations for use in lab experiments. The compound is relatively insoluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of interest is the investigation of the long-term effects of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide on immune function and inflammation. Additionally, there is interest in exploring the potential therapeutic applications of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide in other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is a need for further research on the safety and efficacy of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide in clinical trials, in order to determine its potential as a therapeutic agent for autoimmune diseases.
合成方法
The synthesis of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide involves several steps, including the reaction of 4-chloroaniline with pyrimidine-2-carboxylic acid to form a pyrimidine-2-yl-aniline intermediate. This intermediate is then reacted with 2-chloro-1-(sulfonyl)pyrrole to form the final product, N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide. The synthesis of N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide has been optimized to improve yield and purity, and various analytical techniques have been used to characterize the compound.
科学研究应用
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit JAK enzymes, which are involved in cytokine signaling pathways that contribute to inflammation and immune cell function. By inhibiting JAKs, N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide can reduce the production of pro-inflammatory cytokines and suppress immune cell activation, leading to a reduction in disease symptoms.
属性
IUPAC Name |
N-(4-chlorophenyl)-1-pyrimidin-2-ylpyrrole-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-4-6-12(7-5-11)18-22(20,21)13-3-1-10-19(13)14-16-8-2-9-17-14/h1-10,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYMDYNADUFXQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

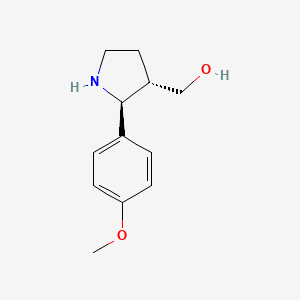
![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)
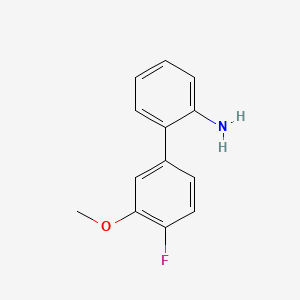
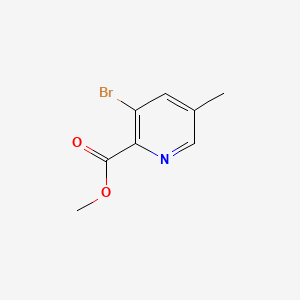
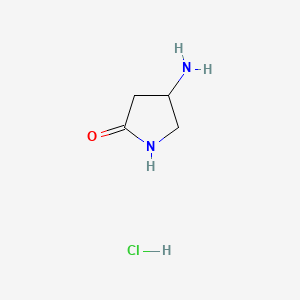

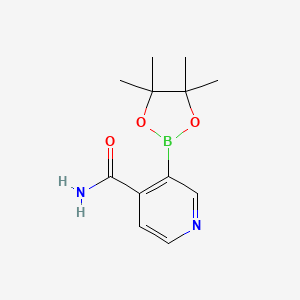
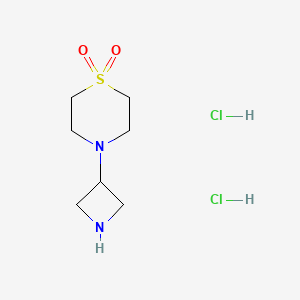
![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)
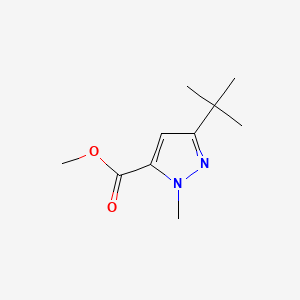
![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)
